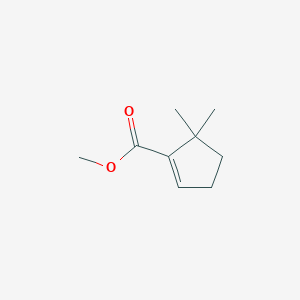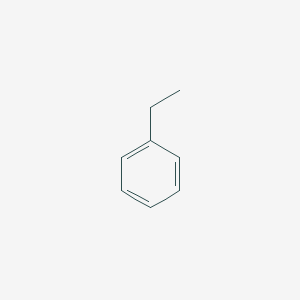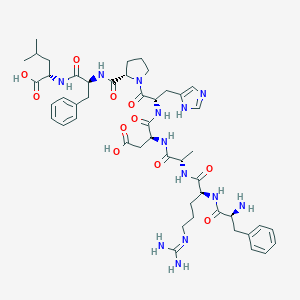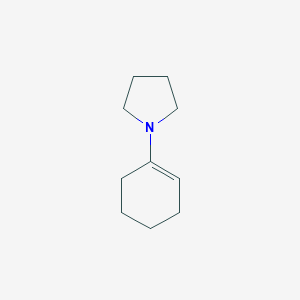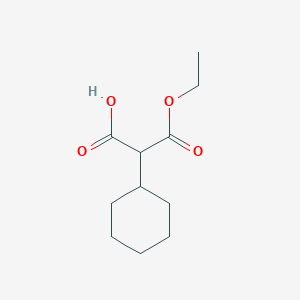
2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid, also known as CEOPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEOPA is a cyclic derivative of ethyl pyruvate, which is a well-known compound used in the food and pharmaceutical industries.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative disorders such as Alzheimer's disease. 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has also been studied for its potential use as a radioprotective agent in cancer therapy.
In agriculture, 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has been shown to have insecticidal properties, making it a potential candidate for the development of environmentally friendly pesticides. In materials science, 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has been studied for its potential use as a precursor for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation, the activation of antioxidant enzymes, and the inhibition of cyclooxygenase-2 activity. 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has also been shown to have a protective effect against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid is its ease of synthesis and purification, which makes it a readily available compound for laboratory experiments. 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid is also relatively stable under normal laboratory conditions, which makes it a reliable compound for experiments. However, one of the limitations of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid. One area of interest is the development of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid-based drugs for the treatment of inflammatory diseases and neurodegenerative disorders. Another area of interest is the development of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid-based pesticides for use in agriculture. Additionally, there is potential for the use of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid as a precursor for the synthesis of novel materials with unique properties. Further research is needed to fully understand the mechanism of action of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid and to explore its potential applications in various fields.
Métodos De Síntesis
2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid can be synthesized through a multistep process involving the reaction of ethyl pyruvate with cyclohexylamine and ethyl chloroformate. The resulting product is then subjected to acid hydrolysis, which yields 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid. The synthesis method has been optimized to obtain high yields of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid with minimal impurities.
Propiedades
Número CAS |
144569-86-8 |
|---|---|
Nombre del producto |
2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid |
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2-cyclohexyl-3-ethoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C11H18O4/c1-2-15-11(14)9(10(12)13)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,12,13) |
Clave InChI |
WSIZPDOYJBUYBA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)O |
SMILES canónico |
CCOC(=O)C(C1CCCCC1)C(=O)O |
Sinónimos |
2-CYCLOHEXYL-MALONIC ACID MONOETHYL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



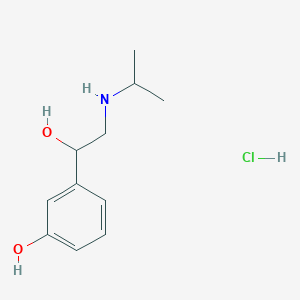
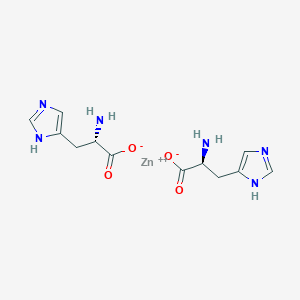
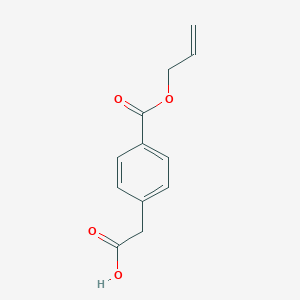
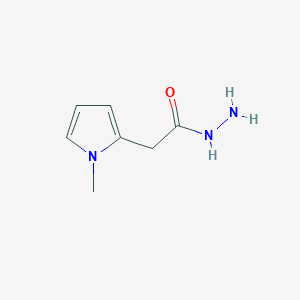
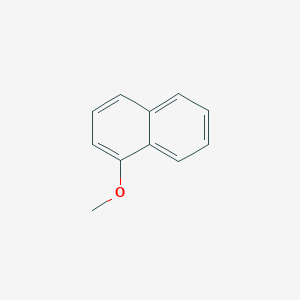
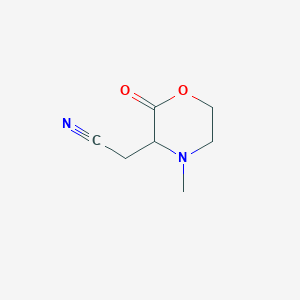
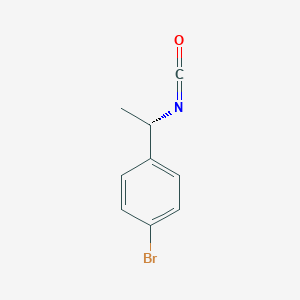
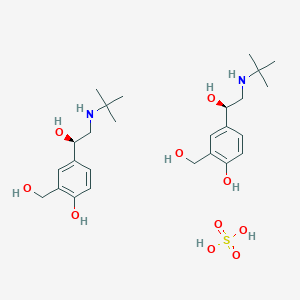
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)

